Coniferin

Description

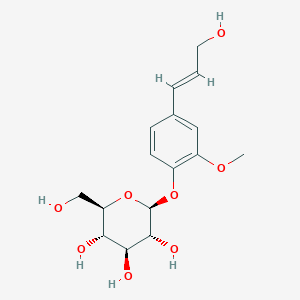

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLMUHDGSQZDOW-FAOXUISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

531-29-3, 124151-33-3 | |

| Record name | Coniferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 531-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6616XLU2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Coniferin Biosynthesis and Metabolic Pathways

Phenylpropanoid Pathway as the Precursor

The phenylpropanoid pathway is a central metabolic route in plants, responsible for synthesizing a vast array of secondary metabolites, including the monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol d-nb.infoguidetomalariapharmacology.orgnih.govwikipedia.org. These monolignols are the primary building blocks of lignin (B12514952) wikipedia.org. The pathway initiates from the amino acid phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL), the first enzymatic step in this cascade nih.govnih.govchemfaces.comtum.de. Subsequent enzymatic reactions transform cinnamic acid into p-coumaric acid, followed by the formation of 4-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) nih.govnih.govchemfaces.comtum.de. Coniferyl alcohol, the aglycone precursor of coniferin (B30667), is ultimately produced within this pathway guidetomalariapharmacology.orgnih.gov.

Enzymatic Steps in this compound Formation

The formation of this compound from coniferyl alcohol involves a specific enzymatic glycosylation step.

This compound is synthesized through the action of a specific enzyme known as coniferyl alcohol glucosyltransferase (CAGT), which catalyzes the transfer of a glucose moiety to coniferyl alcohol nih.govnih.gov. This enzyme facilitates the reaction: UDP-glucose + coniferyl alcohol ⇌ UDP + this compound nih.gov. CAGT activity has been characterized in various plant species, including Pinus strobus and Isatis indigotica researchgate.netresearchgate.net. Certain UDP-glycosyltransferases (UGTs), such as UGT72B37 and UGT72E2, have demonstrated the ability to glycosylate coniferyl alcohol, leading to this compound formation nih.govnasa.gov.

Coniferyl alcohol glucosyltransferase (CAGT) is classified under the Enzyme Commission (EC) number EC 2.4.1.111 nih.gov. Enzymes are systematically named and classified by the International Union of Biochemistry and Molecular Biology (IUBMB) into six main classes based on the type of reaction they catalyze osti.govpnas.org. CAGT belongs to the family of glycosyltransferases (EC 2), specifically categorized as a hexosyltransferase, which are enzymes that transfer hexose (B10828440) (six-carbon sugar) groups nih.govosti.gov.

Plant UDP-glycosyltransferases (UGTs), including CAGT, typically employ an inverting mechanism for glycosyl transfer, which involves an SN2-like direct displacement reaction researchgate.net. This mechanism results in the inversion of the configuration at the anomeric carbon of the UDP-sugar, leading to the formation of the glycoside product researchgate.net. The process generally involves two steps: deprotonation of the acceptor molecule (coniferyl alcohol in this case) to make it nucleophilic, followed by a nucleophilic attack on the anomeric carbon of the UDP-sugar, displacing the UDP moiety researchgate.net.

CAGT exhibits catalytic specificity primarily towards coniferyl alcohol as its acceptor substrate. However, some UGTs, such as those found in Pinus strobus, have shown broader substrate specificity, capable of glucosylation of cinnamyl aldehydes and dihydroconiferyl alcohol in addition to coniferyl alcohol researchgate.net. For instance, a purified UDP-glucose:coniferyl-alcohol glucosyltransferase from spruce (Picea abies) cambial sap showed a Km value of 220 µM for UDP-glucose and 250 µM for coniferyl alcohol, with this compound being the sole reaction product.

Table 1: Kinetic Parameters of Spruce Coniferyl Alcohol Glucosyltransferase (CAGT)

| Enzyme | Substrate | Km (µM) |

| Spruce CAGT | UDP-glucose | 220 |

| Spruce CAGT | Coniferyl alcohol | 250 |

Stereoselectivity plays a crucial role in the late stages of phenylpropanoid metabolism, including monolignol glucoside synthesis. The geometry (E or Z) of the pendant double bond in monolignols can influence the specificity of UDPG:coniferyl alcohol glucosyltransferases in different plant species. For example, studies on Fagus grandifolia bark revealed a notable stereoselective preference for Z-coniferyl alcohol over its E-counterpart in glucosylation, with a conversion of 5.74% for Z-coniferyl alcohol compared to less than 0.24% for E-coniferyl alcohol. In contrast, a glucosyltransferase preparation from Pinus taeda cambial tissue showed only a slight preference for the E-isomer, efficiently glucosulating both E- and Z-monolignols. These findings indicate that UDPG:coniferyl alcohol glucosyltransferases from various sources can display distinct specificities toward E- and Z-monolignols.

Uridine diphosphate (B83284) glucose (UDP-glucose) is an indispensable nucleotide sugar that acts as the primary sugar donor in glycosyltransferase reactions amdb.onlineresearchgate.net. In the context of this compound biosynthesis, UDP-glucose provides the activated glucose moiety that is transferred to coniferyl alcohol by CAGT nih.gov. This transferase activity is fundamental for the formation of the glycosidic bond in this compound researchgate.net. UDP-glucose is a key intermediate in carbohydrate metabolism and serves as a precursor for various polysaccharides and other glycoconjugates amdb.online. The availability and utilization of UDP-glucose are critical for the efficient and regulated synthesis of this compound and other plant glycosides researchgate.net.

Coniferin As a Monolignol Precursor in Lignin Biosynthesis

Overview of the Lignification Process in Vascular Plants

Lignification is a fundamental process in the development of vascular plants, providing mechanical support and hydrophobicity to the cell wall, which is crucial for water transport and upright growth. colby.edunih.govnih.gov This complex process involves the polymerization of monolignols, primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, within the secondary cell walls of specialized cells. botany.oneoup.comnih.gov The composition and structure of lignin (B12514952) can vary significantly between different plant species and even between different cell types within the same plant. nih.govbotany.one

The biosynthesis of monolignols begins with the deamination of phenylalanine and involves a series of hydroxylation, methylation, and reduction reactions. annualreviews.orgnih.gov These monolignols are then transported to the cell wall, where they undergo oxidative polymerization catalyzed by enzymes such as peroxidases and laccases. annualreviews.orgjst.go.jp This polymerization results in the formation of a complex, three-dimensional lignin polymer that is covalently linked to cell wall polysaccharides. nih.gov

Coniferin (B30667) Hydrolysis and Coniferyl Alcohol Release

A key step in the utilization of this compound for lignification is its hydrolysis to release coniferyl alcohol. nih.gov This process is catalyzed by specific enzymes and is tightly regulated to ensure the timely availability of monolignols for polymerization.

This compound β-Glucosidase Activity and Localization

The hydrolysis of this compound is carried out by β-glucosidases, a family of enzymes that cleave the β-glycosidic bond between the glucose and coniferyl alcohol moieties. wikipedia.orgosmarks.net These enzymes have been identified and characterized in various plant species, particularly in the xylem tissues where lignification is actively occurring. nih.govnih.gov

Immunological studies and in situ localization experiments have shown that this compound β-glucosidase activity is predominantly found in the differentiating xylem, coinciding with the sites of active lignification. nih.govnih.gov For instance, in lodgepole pine, this enzyme was exclusively localized in the differentiating xylem, similar to the localization of peroxidase, another key enzyme in lignification. nih.gov In Arabidopsis thaliana, the β-glucosidases BGLU45 and BGLU46, which are known to hydrolyze monolignol glucosides, are primarily located in the interfascicular fibers and protoxylem, respectively. nih.gov

Specificity and Kinetic Studies

Kinetic studies of this compound β-glucosidases have revealed their specificity for monolignol glucosides. A β-glucosidase isolated from lodgepole pine xylem demonstrated a preference for this compound and syringin (B1682858) over other synthetic glucosides. nih.gov Similarly, studies on Arabidopsis β-glucosidases AtBGLU45 and AtBGLU46 showed that they efficiently hydrolyze this compound and syringin. nih.govfrontiersin.org

The kinetic parameters of these enzymes, such as the Michaelis constant (Km) and catalytic rate (kcat), provide insights into their efficiency and substrate affinity. While specific Km values can vary between enzymes from different species, they generally indicate a high affinity for their natural substrates. nih.govnih.gov For example, two β-glucosidases from Schizophyllum commune exhibited Km values in the range of 0.3-2.1 mM for various oligosaccharides. nih.gov

Kinetic Properties of β-Glucosidases

| Enzyme Source | Substrate | Km (mM) | Reference |

|---|---|---|---|

| Schizophyllum commune (β-glucosidase I) | Oligosaccharides | 0.3 - 2.1 | nih.gov |

| Schizophyllum commune (β-glucosidase II) | Oligosaccharides | 0.3 - 2.1 | nih.gov |

| T. reesei (β-glucosidase SP188) | Cellobiose | 0.57 | researchgate.net |

| T. reesei (BGL1) | Cellobiose | 0.38 | researchgate.net |

Role in Regulating Monolignol Availability

The activity of this compound β-glucosidase is thought to play a crucial role in regulating the supply of coniferyl alcohol for lignification. researchgate.net By controlling the hydrolysis of this compound, the plant can modulate the availability of this monolignol at the site of polymerization. This regulation is essential for the proper timing and extent of lignification. researchgate.net

Studies on mutant Arabidopsis plants lacking functional BGLU45 and BGLU46 have shown a significant increase in this compound content in the stems, suggesting that these enzymes are indeed responsible for its in vivo hydrolysis. nih.gov This accumulation of this compound, however, did not lead to a lignin-deficient phenotype, which has led to the hypothesis that monolignol glucosides like this compound may primarily serve as a storage form of monolignols, rather than being the direct precursors for lignin synthesis. nih.gov

Alternative Pathways for this compound Entry into Lignification

While the direct hydrolysis of this compound to coniferyl alcohol is a primary pathway, research suggests the existence of alternative routes for its incorporation into the lignin polymer.

Oxidation to Coniferaldehyde (B117026) Glucoside

Tracer experiments using labeled this compound in Ginkgo biloba have revealed an interesting alternative pathway. researchgate.net In these studies, a significant portion of the administered this compound was first oxidized to coniferaldehyde glucoside before its aglycone, coniferyl alcohol, was incorporated into lignin. researchgate.net This suggests that this compound can enter the monolignol biosynthetic pathway at the level of coniferaldehyde. researchgate.net

Enzymatic assays have confirmed that coniferaldehyde glucoside can be produced from this compound and subsequently deglucosylated to yield coniferaldehyde. researchgate.net This coniferaldehyde can then be reduced to coniferyl alcohol, rejoining the main pathway to lignification. researchgate.netfrontiersin.org This alternative route provides another layer of regulation and flexibility in the biosynthesis of lignin. researchgate.net Radiotracer experiments have also shown that monolignols derived from their glucosides can be incorporated into lignin, though sometimes this occurs after conversion to an aldehyde form. researchgate.net

Incorporation of this compound-Derived Monolignols into Lignin Polymer

The transformation of this compound into the lignin polymer is a well-documented process, elucidated through various experimental approaches. usda.gov This conversion involves the enzymatic release of coniferyl alcohol from its glucose conjugate, followed by its oxidative polymerization into the growing lignin chain.

Tracer experiments utilizing isotopically labeled this compound have been instrumental in demonstrating its direct incorporation into the lignin polymer. nih.gov When radiolabeled this compound is supplied to lignifying tissues, the radioactivity is subsequently detected within the cell wall lignin, confirming its role as a precursor. usda.govnih.gov These studies allow researchers to follow the metabolic fate of this compound, providing definitive evidence of its journey from a soluble precursor to an integral component of the complex lignin macromolecule. fiveable.meresearchgate.netnih.gov

Specifically, experiments with carbon-13 (¹³C) enriched monolignol glucosides administered to growing tree stems have shown that the newly formed lignins are enriched with ¹³C at the corresponding side-chain carbons. usda.govnih.gov This demonstrates a direct and regulated incorporation into the cell wall. usda.gov Interestingly, some tracer studies have revealed an alternative pathway where a portion of administered this compound is oxidized to coniferaldehyde glucoside before its aglycone, coniferyl alcohol, is polymerized into lignin. researchgate.net This suggests a more complex metabolic grid than a simple direct conversion.

Lignin is primarily composed of three main types of monomeric units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, which are derived from p-coumaryl, coniferyl, and sinapyl alcohols, respectively. novapublishers.comnih.gov this compound, being the glucoside of coniferyl alcohol, is the direct precursor to the guaiacyl (G) units of the lignin polymer. nih.govnih.gov In softwoods (gymnosperms), lignin is predominantly composed of G units, with smaller amounts of H units. researchgate.net

The biosynthesis of syringyl (S) units, characteristic of hardwood (angiosperm) lignins, involves further enzymatic steps from G-unit precursors. jst.go.jp While conifers primarily produce G-lignin, the introduction of genes for enzymes like ferulate 5-hydroxylase (F5H) can enable the production of S-units, demonstrating the plasticity of the biosynthetic pathway. nih.gov The ratio of S to G units is a critical factor influencing the chemical and physical properties of lignin, with a higher proportion of S units generally leading to a more linear and less condensed polymer. novapublishers.comnih.govelsevierpure.com

| Lignin Unit | Precursor Monolignol | Precursor Glucoside (Example) |

| Guaiacyl (G) | Coniferyl alcohol | This compound |

| Syringyl (S) | Sinapyl alcohol | Syringin |

| p-Hydroxyphenyl (H) | p-Coumaryl alcohol | - |

Spatial and Temporal Dynamics of this compound in Lignifying Tissues

The presence and concentration of this compound within plant tissues are tightly regulated, both spatially and temporally, to coincide with the demands of lignification. nih.govresearchgate.netyoutube.com

This compound is found in significant concentrations in the cambial sap of many tree species, particularly during periods of active growth. nih.govresearchgate.net It accumulates in the developing xylem, the primary site of lignification. researchgate.net Studies have shown that this compound is present throughout the period of cambial growth but disappears after the latewood tracheids have completed their differentiation. researchgate.net Its concentration can reach up to 10 mM in the developing xylem. researchgate.net this compound is primarily stored within the protoplasts of tracheid cells in the differentiating xylem. researchgate.net This accumulation suggests that this compound serves as a readily available pool of monolignols for the rapid lignification of newly formed cell walls. nih.gov

Compression wood is a type of reaction wood that forms on the underside of leaning stems in conifers and is characterized by a higher lignin content than normal wood. forestresearch.gov.ukusda.govforestresearch.gov.uk Despite the increased demand for monolignols in compression wood, studies using MALDI mass spectrometric imaging have shown that the distribution of this compound is less prominent and more restricted in the differentiating xylem of compression wood compared to normal wood. oup.com In normal wood, this compound is distributed in developing tracheids during the formation of the S₂ layer of the secondary cell wall. oup.com The lower visibility of this compound in compression wood suggests that in this tissue, monolignols or their glucosides may be synthesized and rapidly transported to the cell wall for polymerization rather than being stored in significant pools. oup.com

| Wood Type | Lignin Content | This compound Distribution |

| Normal Wood | Lower | Distributed in developing tracheids during S₂ layer formation |

| Compression Wood | Higher | Less prominent and more restricted |

Regulatory Mechanisms of Lignification Involving this compound

The process of lignification, including the involvement of this compound, is under strict regulatory control to ensure that lignin is deposited in the correct location and at the appropriate time during cell development. researchgate.netnih.gov The transport of monolignol glucosides like this compound to the cell wall, where they are hydrolyzed by β-glucosidases to release the monolignols for polymerization, is a key regulatory step. researchgate.netusp.br The activity of specific β-glucosidases that can hydrolyze this compound is thought to influence the rate of lignification. researchgate.net

Furthermore, the expression of genes involved in the monolignol biosynthetic pathway is tightly regulated at the transcriptional level. researchgate.net Transcription factors from the MYB and NAC families have been identified as key regulators of lignin biosynthesis. nih.gov These regulatory proteins can control the expression of enzymes in the pathway, thereby influencing the supply of monolignols, and by extension, the availability of precursors like this compound for lignification. nih.gov The transport of this compound itself is an active process, with evidence suggesting the involvement of proton-dependent transport mechanisms across the tonoplast for its accumulation in vacuoles. nih.gov This active transport provides another layer of regulation over the availability of monolignol precursors for lignin synthesis.

Metabolic Channeling and Subcellular Compartmentation

The biosynthesis of lignin is a complex, multi-step process that requires precise spatial and temporal control over the synthesis, transport, and polymerization of monolignols. To achieve this, plant cells employ sophisticated mechanisms of metabolic channeling and subcellular compartmentation to efficiently direct precursors like this compound to the cell wall while avoiding potential cytotoxicity from metabolic intermediates.

Metabolic Channeling

Metabolic channeling refers to the process where enzymes of a metabolic pathway are organized into multi-enzyme complexes, often anchored to cellular structures like the endoplasmic reticulum (ER). usp.br This arrangement facilitates the direct transfer of intermediates between sequential enzymes, increasing catalytic efficiency and preventing the diffusion of potentially reactive intermediates into the cytosol.

Several key enzymes in the monolignol biosynthetic pathway are cytochrome P450 monooxygenases, which are known to be anchored to the cytosolic face of the endoplasmic reticulum. nih.gov These include Cinnamate (B1238496) 4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), and ferulate 5-hydroxylase (F5H). nih.govnih.gov Their localization on the ER membrane provides a scaffold for the assembly of these enzymatic complexes. usp.br Research has provided evidence for metabolic channeling between Phenylalanine ammonia-lyase (PAL) and C4H. nih.gov Furthermore, computational and experimental work suggests that specific enzyme complexes, or "channels," may exist for the dedicated synthesis of different lignin units. For instance, evidence points to a functional complex between cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) that acts as a channel to specifically direct the synthesis of guaiacyl (G) lignin. nih.gov

Subcellular Compartmentation and Transport

The journey of this compound from its point of synthesis to its final destination in the cell wall is a clear example of subcellular compartmentation. This process involves several distinct cellular locations and transport mechanisms.

Cytosolic Synthesis and Glucosylation: The final steps of monolignol synthesis, including the reduction of coniferaldehyde to coniferyl alcohol, occur in the cytosol. nih.gov To prevent premature oxidation and manage the cytotoxicity of the free monolignol, coniferyl alcohol is glycosylated to form this compound. This reaction is catalyzed by UDP-glucose:coniferyl alcohol glucosyltransferase (UGT). usp.brresearchgate.net

Vacuolar Storage: In many plants, particularly gymnosperms, this compound is transported from the cytosol into the vacuole for temporary storage. nih.govmdpi.com This sequestration allows the cell to accumulate a pool of lignin precursors that can be mobilized when needed for cell wall thickening. nih.govpnas.org The transport of this compound across the tonoplast (the vacuolar membrane) is an active process. Research has identified this as a proton-dependent transport mediated by a this compound/H+ antiporter. nih.govresearchgate.net This transport is energized by vacuolar-type H+-ATPases (V-ATPases) that pump protons into the vacuole, creating the necessary electrochemical gradient. nih.govresearchgate.net Some studies also suggest a role for ATP-binding cassette (ABC) transporters in the vacuolar sequestration of monolignol glucosides. mdpi.compnas.org

Transport to the Cell Wall: The mechanism for moving this compound from its storage in the vacuole to the cell wall for polymerization is not fully resolved. Direct transport of this compound across the plasma membrane has not been detected. core.ac.uk A leading hypothesis suggests that this compound is transported via vesicle-mediated trafficking. core.ac.uk In this model, this compound is loaded into small vesicles, possibly derived from the Golgi apparatus or other endomembrane compartments, which then move to the cell periphery and release their contents into the apoplast (the cell wall space) through exocytosis. nih.govcore.ac.uk

Apoplastic Hydrolysis and Polymerization: Once in the apoplast, this compound is hydrolyzed by specific enzymes called β-glucosidases, which are often bound to the cell wall. nih.govosmarks.netwikipedia.org This enzymatic action cleaves the glucose molecule from this compound, releasing free coniferyl alcohol at the precise site of lignification. pnas.orgnih.gov The liberated coniferyl alcohol is then oxidized by peroxidases and/or laccases, generating monolignol radicals that polymerize to form the complex lignin polymer. nih.gov

The following tables summarize the key components and their locations within the cell that are involved in the metabolic channeling and compartmentation of this compound.

Table 1: Key Enzymes and Proteins in this compound Channeling and Compartmentation

| Enzyme/Protein | Function | Subcellular Location |

|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | First step in phenylpropanoid pathway | Cytosol, potentially associated with ER |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylation of cinnamate | Endoplasmic Reticulum (ER) Membrane |

| p-Coumarate 3-hydroxylase (C3H) | Hydroxylation of p-coumarate | Endoplasmic Reticulum (ER) Membrane |

| Ferulate 5-hydroxylase (F5H) | Hydroxylation of ferulate/coniferaldehyde | Endoplasmic Reticulum (ER) Membrane |

| Cinnamyl alcohol dehydrogenase (CAD) | Reduction of cinnamaldehydes to monolignols | Cytosol |

| UGTs (UDP-glucosyltransferases) | Glucosylation of coniferyl alcohol to this compound | Cytosol |

| This compound/H+ Antiporter | Active transport of this compound into the vacuole | Tonoplast (Vacuolar Membrane) |

| V-type H+-ATPase | Energizes proton gradient for antiporter | Tonoplast (Vacuolar Membrane) |

Table 2: Subcellular Distribution of this compound and Related Metabolites

| Subcellular Compartment | Primary Metabolites/Processes |

|---|---|

| Cytosol | Synthesis of coniferyl alcohol; Glucosylation to this compound |

| Endoplasmic Reticulum | Site of metabolic channeling for monolignol synthesis |

| Vacuole | Storage of this compound |

| Vesicles | Putative transport of this compound to the plasma membrane |

Coniferin Transport Mechanisms in Plants

Subcellular Localization of Coniferin (B30667)

This compound is widely detected in the cambial sap of numerous tree species nih.govd-nb.info. Studies indicate that this compound is predominantly stored in the vacuole, particularly within the differentiating xylem cells of woody plants nih.govoup.commdpi.comresearchgate.net. This accumulation suggests its role as a storage form of monolignols, which are subsequently mobilized for lignification nih.govoup.comresearchgate.netpnas.org. The presence of this compound at high levels within protoplasts isolated from the developing xylems of species like Jack pine ( Pinus banksiana) and Eastern white pine ( Pinus strobus) further supports its vacuolar storage mdpi.comresearchgate.net.

Vacuolar Storage and Mobilization

This compound serves as a significant storage reserve for lignin (B12514952) biosynthetic metabolites in the developing xylem of conifers researchgate.net. It is accumulated in the vacuole and then actively transported to the cell wall during or after the S3 layer formation, a stage of active lignification oup.com. The content of this compound in differentiating xylem often peaks during the early stages of xylem formation and subsequently decreases as secondary cell wall formation progresses, indicating its consumption as a lignin precursor researchgate.netmdpi.com. This mobilization from the vacuole is essential for providing the necessary precursors for lignin polymerization in the cell wall oup.compnas.org. Interestingly, the D-configuration of the glucose moiety in natural this compound (D-coniferin) has been identified as a critical factor influencing its transport across membranes, with its L-enantiomer showing no transport activity d-nb.inforesearchgate.net.

Membrane Transporters Involved in this compound Flux

The transport of this compound across plant membranes involves specific protein-mediated active transport mechanisms rather than simple passive diffusion researchgate.netmdpi.com. The type of transporter implicated can vary depending on the plant species and tissue.

Proton-Dependent Antiport Mechanisms

In the lignifying tissues of woody plants, such as hybrid poplar (Populus sieboldii × Populus grandidentata), Japanese cypress (Chamaecyparis obtusa), and bamboo (Phyllostachys pubescens), the primary transport activity for this compound is a proton (H) gradient-dependent mechanism researchgate.netnih.govoup.commdpi.comoup.comdiva-portal.orgsemanticscholar.orgslu.seresearchgate.netchemfaces.com. This involves H/coniferin antiporters located on the tonoplast and endomembrane compartments researchgate.netnih.govoup.commdpi.comoup.comdiva-portal.orgsemanticscholar.orgchemfaces.com. The transport is energized by the electrochemical potential generated by vacuolar-type H-ATPases (V-ATPases), which depend on ATP hydrolysis researchgate.netmdpi.comsemanticscholar.orgresearchgate.net.

Inhibition experiments have provided strong evidence for this mechanism. This compound transport in microsomal membrane vesicles from woody plants is markedly inhibited by V-ATPase inhibitors like bafilomycin A1 and by proton gradient-erasing compounds such as NHCl and gramicidin (B1672133) D researchgate.netmdpi.comdiva-portal.orgsemanticscholar.orgslu.seresearchgate.netchemfaces.com. This suggests that this compound is loaded into V-ATPase-associated endomembrane compartments, which may then be exocytosed to deliver this compound to the cell wall mdpi.com. The conservation of these proton-dependent transport mechanisms across diverse vascular plants (conifers, dicotyledons, and monocotyledons) suggests that this compound/H antiporters are ubiquitous in lignifying tissues researchgate.netresearchgate.net.

Table 1: Effects of Inhibitors on this compound Transport in Plant Tissues

| Inhibitor Class | Specific Inhibitor | Effect on this compound Transport | Plant/Tissue Type | Source(s) |

| V-ATPase Inhibitor | Bafilomycin A1 | Markedly inhibits | Woody plants (poplar, Japanese cypress, bamboo, spruce, tobacco BY-2 cells) | researchgate.netmdpi.comdiva-portal.orgsemanticscholar.orgslu.seresearchgate.netchemfaces.com |

| H-Gradient Erasers | NHCl, Gramicidin D | Inhibits | Woody plants (bamboo, spruce, tobacco BY-2 cells) | mdpi.comdiva-portal.orgsemanticscholar.orgslu.seresearchgate.net |

| ABC Transporter Inhibitor | Vanadate | Little to no effect | Woody plants (poplar, Japanese cypress, bamboo) | researchgate.netnih.govmdpi.comsemanticscholar.orgresearchgate.netchemfaces.com |

| ABC Transporter Inhibitor | Vanadate | Impairs | Arabidopsis vacuolar vesicles | pnas.org |

ATP-Binding Cassette (ABC) Transporters and Their Role

While proton-dependent antiport mechanisms are prominent in woody plants, ATP-Binding Cassette (ABC) transporters also play a role in monolignol transport, particularly in herbaceous plants like Arabidopsis thaliana mdpi.compnas.orgfrontiersin.org. In Arabidopsis rosette leaves, vacuolar membrane vesicles exhibit considerable ATP-dependent activity in sequestering monolignol glucosides, including this compound and syringin (B1682858) mdpi.compnas.org. This transport activity is severely impaired by vanadate, a common ABC transporter inhibitor, suggesting the involvement of ABC-like transporters in vacuolar sequestration of this compound in Arabidopsis mdpi.compnas.org.

However, plasma membrane vesicles from Arabidopsis primarily transport monolignol aglycones (e.g., coniferyl alcohol) in an ATP-dependent manner, but not their glucosylated forms like this compound frontiersin.org. This indicates a differential specificity of transporters based on the glycosylation status of the monolignol frontiersin.org. In contrast to Arabidopsis, studies in actively lignifying tissues of woody plants (e.g., poplar, Japanese cypress, bamboo) generally show that this compound transport is not inhibited by vanadate, suggesting that ABC transporters are unlikely to be the major players for this compound flux in these tissues, where proton-dependent antiporters dominate researchgate.netnih.govmdpi.comsemanticscholar.orgresearchgate.netchemfaces.com. This highlights that plants may employ different transport mechanisms for monolignols and their glucosides depending on the species and tissue type nih.govmdpi.comfrontiersin.orgresearchgate.net.

Regulation of this compound Transport

The regulation of this compound transport is multifaceted, involving factors such as energy availability, substrate specificity, and the chemical form of the monolignol. Active transport of this compound is an energy-requiring process, strongly dependent on ATP hydrolysis pnas.orgresearchgate.netchemfaces.com. Studies show that transport activity increases rapidly in the presence of ATP, with minimal activity observed in its absence or when AMP is used instead researchgate.net.

The transport exhibits Michaelis-Menten-type saturation kinetics, indicating specific transporter proteins are involved nih.govpnas.orgresearchgate.net. Apparent K values for this compound transport vary across different plant species and tissues, reflecting differences in transporter affinity nih.govpnas.orgoup.comdiva-portal.org. For instance, the K for this compound transport in hybrid poplar membranes ranges from 60 to 80 µM nih.gov, while in Arabidopsis vacuolar vesicles, it is 113.9 µM pnas.org. In spruce xylem, the K is 127.4 ± 21.4 µM, and in tobacco BY-2 cells, it is considerably lower at 39.0 µM, suggesting higher affinity in the latter oup.comdiva-portal.org.

Table 2: Apparent K$_m$ Values for this compound Transport

| Plant/Tissue Type | Apparent K for this compound (µM) | Source(s) |

| Hybrid Poplar membrane | 60-80 | nih.gov |

| Arabidopsis vacuolar vesicles | 113.9 | pnas.org |

| Tobacco BY-2 cells | 39.0 | diva-portal.org |

| Spruce xylem | 127.4 ± 21.4 | oup.comdiva-portal.org |

| Spruce cultured cells | 463.1 ± 297.0 | oup.comdiva-portal.org |

Specificity experiments have shown that this compound transport activity is highly specific for this compound itself, with transport of free monolignols being significantly less nih.gov. The D-/L-configuration of the glucose moiety in this compound is also a critical determinant of transport, with only the natural D-form being transported d-nb.inforesearchgate.net. The pH of the environment also influences transport activity, with optimal activity observed around cytosolic pH (e.g., pH 7.3 in hybrid poplar) nih.gov. These regulatory aspects ensure that this compound is efficiently stored and mobilized as needed for the dynamic process of lignification in plants.

Ecological and Physiological Significance of Coniferin

Role in Plant Development and Growth

Coniferin (B30667) serves as a crucial intermediate in the biosynthesis of lignin (B12514952), a complex organic polymer vital for the structural integrity of vascular plants. wikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.com Lignin is a primary component of secondary cell walls, providing mechanical support, enabling upright growth, and facilitating efficient water and nutrient transport through the xylem. wikipedia.orgwikipedia.orgthegoodscentscompany.comwikipedia.orgnih.gov

Involvement in Plant Defense Mechanisms

This compound contributes significantly to the plant's defense arsenal, playing a role in both biotic and abiotic stress responses. wikipedia.org

Lignin, whose biosynthesis is directly influenced by this compound, acts as a physical barrier against invading pathogens and pests. wikipedia.orgwikipedia.orguni.lunih.govguidetopharmacology.org By strengthening cell walls, lignin deposition can impede the spread of microbial pathogens and the feeding activities of herbivores. uni.lunih.gov

This compound has also been suggested to serve as a readily metabolizable precursor for defense-related phenolics. wikipedia.org Research indicates that this compound accumulation can increase in response to fungal infections. For instance, in Arabidopsis thaliana infected with the soil-borne pathogen Verticillium longisporum, an accumulation of this compound and other phenylpropanoids was observed at early stages of infection. uni.lu This suggests a direct involvement of this compound in the plant's metabolic adjustments to combat biotic threats. Conifers, in general, possess a robust array of defense mechanisms, including the production of toxic secondary metabolites like terpenoids and phenolics, which are stored and transported via specialized anatomical structures. uni.luciteab.com

Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with various abiotic stresses, including drought, salinity, extreme temperatures (heat and cold), heavy metals, and UV radiation. nih.govnih.govbiorxiv.orgwikipedia.orgmpg.de Increased lignification is a common plant response to both biotic and abiotic stress conditions, as lignin-enriched tissues can form a barrier that limits metal uptake or prevents pathogen entry. nih.gov

Specific studies have shown that this compound accumulation is enhanced in certain plant cell cultures adapted to high salinity. For example, in Arabidopsis callus suspension cultures and Alluaudiopsis marnieriana cell-suspension cultures, increased this compound levels were observed under salt stress conditions. frontiersin.orgmdpi.com This suggests that this compound or its derivatives may contribute to salt-tolerance mechanisms, potentially by influencing cell wall adjustments necessary for adaptation to high-saline environments. frontiersin.orgmdpi.com

Interactions with Other Plant Metabolites and Pathways

This compound is a glucoside of coniferyl alcohol, meaning it consists of coniferyl alcohol linked to a beta-D-glucose molecule. wikipedia.orgwikipedia.orgfishersci.fimpbio.com This relationship places it firmly within the phenylpropanoid pathway, a central metabolic route in plants responsible for synthesizing a wide array of secondary metabolites, including lignin and lignans. wikipedia.orgwikipedia.orgthegoodscentscompany.comnih.govfishersci.fi

The biosynthesis of this compound involves the enzyme UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT), which catalyzes the transfer of a glucose moiety from UDP-glucose to coniferyl alcohol. thegoodscentscompany.comwikipedia.org Conversely, for this compound to be incorporated into lignin, it must first be deglucosylated by this compound β-glucosidase, releasing coniferyl alcohol, which then undergoes polymerization. thegoodscentscompany.comwikipedia.orgencyclopedia.pubcenmed.comwikidata.orglabsolu.cauni.lu This reversible glucosylation/deglucosylation system is crucial for regulating the storage and mobilization of monolignols for lignification. thegoodscentscompany.com

Research has also uncovered alternative metabolic fates for this compound. For instance, in Ginkgo biloba, more than half of administered this compound was found to undergo oxidation to coniferaldehyde (B117026) glucoside before its aglycone, coniferyl alcohol, was polymerized into lignin. bmrb.io This suggests the existence of alternative pathways for this compound to enter the monolignol biosynthetic process. bmrb.io

Beyond its role in lignin, this compound can serve as a precursor for other specialized metabolites. It has been explored for its potential as a precursor to podophyllotoxin, an anticancer agent, in cell cultures. mdpi.com Furthermore, this compound has demonstrated "dual inhibitor" properties in arachidonate (B1239269) metabolism, affecting both cyclo-oxygenase and 5-lipoxygenase pathways, with a more pronounced effect against leukotriene C4. fishersci.ca This indicates its broader interactions within plant biochemical networks and potential pharmacological relevance. fishersci.ca

Genetic and Biotechnological Manipulation of Coniferin Metabolism

Genetic Engineering Approaches for Modifying Lignin (B12514952) Content and Composition

Genetic engineering provides powerful tools to modify the lignin biosynthetic pathway, in which coniferin (B30667) serves as a crucial intermediate. By targeting specific genes involved in this pathway, researchers can influence the quantity and quality of lignin, thereby impacting plant structural integrity and biomass recalcitrance wikipedia.orgbmrb.io. Lignin, a complex aromatic polymer, is primarily formed from the polymerization of three monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively bmrb.io. Gymnosperm lignins, such as those in conifers, are predominantly composed of G units with minor H units, while dicot lignins typically feature a mixture of G and S units. This compound's direct precursor, coniferyl alcohol, is a major building block of conifer lignin uni.lu.

The overarching goal of lignin engineering is often to reduce lignin content or alter its composition to facilitate delignification processes in industries like Kraft pulping, and to enhance saccharification efficiency for biofuel production. Such modifications must be achieved without severely compromising essential plant functions like growth and vitality.

Overexpression and Downregulation of Biosynthetic Genes

Modifying the expression levels of genes encoding enzymes in the monolignol biosynthetic pathway, including those upstream of this compound synthesis, is a common strategy to alter lignin. Overexpression or downregulation of these biosynthetic genes can significantly impact both lignin content and its monomeric composition.

For instance, downregulation of genes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) can affect lignin content. Specifically, suppression of 4CL gene expression in Pinus radiata has shown a substantial impact, leading to an approximate 50% reduction in lignin content. In tobacco, downregulation of cinnamoyl-CoA reductase (CCR), an enzyme involved in lignin biosynthesis, significantly affects both lignin content and composition, leading to an increased S/G ratio due to a reduction in G units. Similarly, downregulation of caffeoyl-CoA O-methyltransferase (CCoAOMT) can result in less lignin and an increased S/G ratio.

Conversely, overexpression of certain genes can also modify lignin. For example, overexpression of ferulate 5-hydroxylase (F5H) can lead to an increased fraction of S units in lignin, which is desirable for pulp and paper industries due to the higher fraction of beta-aryl ether bonds that are more easily cleaved during alkaline pulping bmrb.io.

Research findings indicate varying effects of manipulating this compound UDP-glycosyltransferase (UGT) genes. While some studies on angiosperms show inconsistent results regarding this compound levels upon downregulation or overexpression of this compound UGT genes, the impact on lignin levels appears more consistent. For example, an AtUGT72E2-knockdown mutant in Arabidopsis exhibited a twofold reduction in coniferyl alcohol 4-O-glucoside and sinapyl alcohol 4-O-glucoside. However, overexpression of this compound UGT in poplar and pear did not alter lignin levels in some studies.

A summary of genetic manipulation approaches and their observed effects on lignin is provided in the table below:

| Gene Targeted (Enzyme) | Plant Species | Manipulation | Effect on Lignin Content | Effect on Lignin Composition | Reference |

| 4CL | P. radiata | Downregulation | ~50% reduction | Not specified | |

| CCR | Tobacco | Downregulation | Marked effect | Increased S/G ratio (reduced G units), more condensed | |

| CCoAOMT | Alfalfa | Downregulation | Less lignin | Increased S/G ratio (reduced G units) | |

| F5H | Various | Overexpression | Not specified | Increased S unit fraction | bmrb.io |

| AtUGT72E2 | Arabidopsis | Knockdown | Affected deposition kinetics | Reduced coniferyl/sinapyl alcohol glucosides | |

| CAD | Loblolly pine | Mutation | ~10% reduction | Increased coniferaldehyde (B117026) and dihydroconiferyl alcohol | bmrb.io |

CRISPR/Cas9 Gene Editing Applications

CRISPR/Cas9 gene editing has emerged as a revolutionary tool for precise and efficient modification of plant genomes, offering unprecedented control over lignin biosynthesis. This technology allows for targeted knockouts or modifications of specific genes involved in this compound metabolism and subsequent lignin polymerization.

Studies in poplar have demonstrated the effectiveness of CRISPR/Cas9 in reducing lignin content. For instance, CRISPR/Cas9-mediated knockout of CAFFEOYL SHIKIMATE ESTERASE (CSE) genes, specifically CSE1 and CSE2, in hybrid poplar led to a significant reduction in lignin deposition, up to 35%, without negatively impacting plant morphology or growth wikipedia.org. This reduction in lignin content resulted in a substantial increase in saccharification efficiency, highlighting the potential of CSE gene knockouts for improving lignocellulosic biomass for biofuel production.

CRISPR/Cas9 has also been used to develop lignin-enriched rice by targeting the transcriptional repressor OsMYB108. Knockout mutants of OsMYB108 showed enhanced expression of lignin biosynthetic genes and improved lignin deposition, along with modifications in lignin linkage types. The ability of CRISPR/Cas9 to create stable gene knockdowns or knockouts makes it a valuable tool for evaluating the long-term effects of lignin modifications in different environments and developmental stages bmrb.io.

This compound in Plant Breeding Programs

This compound's central role as a precursor to lignin makes its metabolism a key target in plant breeding programs aimed at improving wood quality and biomass properties uni.lu. Traditional and modern breeding strategies leverage natural variation or introduce specific genetic changes to optimize lignin traits.

The identification of natural mutants with altered lignin content or composition, such as a cad null mutant in loblolly pine (Pinus taeda L.) and mulberry (Morus alba), has provided valuable insights bmrb.io. The loblolly pine mutant showed a ~10% reduction in lignin, with an altered composition including increased coniferaldehyde and dihydroconiferyl alcohol bmrb.io. Such naturally occurring rare defective alleles can be integrated into breeding programs if present in the germplasm bmrb.io.

In Vitro Production and Tissue Culture Applications

In vitro production and plant tissue culture techniques offer controlled environments for studying and manipulating this compound metabolism, as well as for the large-scale production of plant secondary metabolites. These methods provide an alternative to field-grown plants, overcoming limitations such as seasonal variation, cultivation difficulties, and economic costs.

Various tissue culture techniques, including cell, callus, and organ cultures, have been developed for the in vitro production of valuable phytochemicals. This compound itself has been reported to accumulate at high levels in in vitro cultures compared to whole plant production, demonstrating the efficiency of this method. The advantages of tissue culture technology include independence from cultivation season, freedom from contamination, automated control of cell growth, efficient phytochemical isolation, and the ability to regulate biosynthesis in vitro to maximize yields.

Furthermore, plant cell suspension cultures have been utilized to study the biotransformation of this compound. For example, the addition of this compound to Podophyllum hexandrum suspension cultures has been shown to influence secondary metabolite production. Studies using membrane vesicles prepared from lignin-forming spruce cells have also investigated this compound transport, indicating that this compound can be transported, although the precise mechanisms (e.g., active vs. passive transport, specific transporters) are still under investigation wikipedia.org. These in vitro systems are invaluable for dissecting the cellular biology of monolignol biosynthesis and transport, aspects of lignification that remain less understood.

Advanced Research Methodologies for Coniferin Analysis

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are crucial for identifying and quantifying coniferin (B30667) within complex biological matrices and for understanding its structural properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the nondestructive analysis of lignin (B12514952) structure, including the incorporation of this compound. Specific carbon-13 (¹³C) enrichment of this compound has been employed to study its integration into lignin. For instance, administering this compound-[α-¹³C], this compound-[β-¹³C], and this compound-[γ-¹³C] to growing stems of Ginkgo biloba trees allows for the analysis of enriched side-chain carbons of intact protolignin in cell walls using solid-state NMR. nist.govdiva-portal.orgresearchgate.net

Quantitative ¹³C NMR spectroscopy, both in solid-state and solution-state, provides detailed information on the types and quantities of inter-unit lignin bonds originating from this compound. Studies on Ginkgo lignin, a guaiacyl-type lignin, have shown that specific ¹³C-enrichment of this compound allows for the estimation of major inter-unit lignin bonds. For example, the percentage ranges of major inter-unit lignin bonds originating from the β-carbon of the this compound precursor were estimated as follows: β-O-4/α-O-R (including β-OH) at 53% to 57%, combined β-5, β-β, and β-1 at 32% to 36%, coniferaldehyde (B117026) end groups at 2% to 4%, and coniferyl alcohol end groups at 4% to 6%. nist.govdiva-portal.orgresearchgate.net

Table 1: Estimated Lignin Inter-unit Bond Percentages from this compound (β-carbon precursor) in Ginkgo Lignin

| Lignin Inter-unit Bond Type | Estimated Percentage Range |

| β-O-4/α-O-R (including β-OH) | 53% - 57% |

| Combined β-5, β-β, and β-1 | 32% - 36% |

| Coniferaldehyde End Groups | 2% - 4% |

| Coniferyl Alcohol End Groups | 4% - 6% |

These findings are derived from the signal intensities in quantitative ¹³C NMR spectra, often involving subtraction of spectra from unenriched lignin samples to isolate signals from the enriched carbons. nist.govdiva-portal.orgresearchgate.net Similar approaches have been applied to analyze lignin in wheat straw, where ¹³C-enriched this compound was fed to plants, showing effective incorporation into cell wall lignin and providing insights into the structure of protolignin. usda.gov

Mass spectrometry (MS) is employed for the identification and structural elucidation of this compound and its derivatives. Coupled with chromatographic techniques, MS provides high sensitivity and specificity for detecting this compound in various plant extracts. Mass spectral analysis has been used in studies involving ¹³C-enriched this compound to confirm enrichment levels and analyze lignin structures. usda.gov

Chromatographic Separations

Chromatographic techniques are essential for the purification, separation, and quantification of this compound from complex biological samples. High-resolution NMR spectroscopy of milled wood lignins (MWLs) prepared from various plant shoots (e.g., pine, ginkgo, oleander, rice straw) administered with ¹³C-enriched this compound has shown that the feeding of the precursor does not significantly disrupt normal lignin formation. usda.gov This implies the use of chromatographic methods for isolating and purifying these MWLs for subsequent NMR analysis.

Radiotracer and Stable Isotope Labeling Studies

Radiotracer and stable isotope labeling studies are indispensable for elucidating the biosynthesis and metabolic fate of this compound. The administration of specifically ¹³C-enriched this compound (e.g., this compound-[α-¹³C], this compound-[β-¹³C], this compound-[γ-¹³C]) to plants like Ginkgo biloba allows researchers to track the incorporation of this compound into lignin and other cell wall components. nist.govdiva-portal.orgresearchgate.net This approach, combined with NMR, confirms that this compound is effectively integrated into the normal metabolic pathways of plant cells. researchgate.netusda.gov Dual isotope labeling, such as feeding D-glucose-[6-²H₂] and this compound-[α-¹³C], has been used in Ginkgo cambial cells to confirm their involvement in normal metabolism and effective labeling. researchgate.net

Enzyme Assays and Activity Profiling

Enzyme assays are critical for identifying and characterizing the enzymes involved in this compound biosynthesis and metabolism. This compound is a glucoside of coniferyl alcohol wikipedia.org, and its formation involves glycosyltransferase enzymes. UDP-glucose (Uridine diphosphate (B83284) glucose) is a nucleotide sugar involved in glycosyltransferase reactions wikipedia.orgguidetopharmacology.orgamdb.onlinenih.govmetabolomicsworkbench.org, suggesting its role as a glucose donor in this compound synthesis.

Laccases and peroxidases are enzymes involved in the polymerization of monolignols, including coniferyl alcohol (the aglycone of this compound), into lignin. wikipedia.orgthegoodscentscompany.comcenmed.comigem.wikicore.ac.uk Laccases catalyze the oxidation of phenolic compounds, including lignin, by reducing oxygen to water. cenmed.comigem.wiki Peroxidases, such as horseradish peroxidase (HRP), are widely used in various assays and can catalyze the oxidation of substrates by hydrogen peroxide or alkyl peroxides. core.ac.ukcenmed.comwikipedia.orgic.ac.uk

Enzymes in the phenylpropanoid pathway, which leads to coniferyl alcohol and subsequently this compound, include:

Phenylalanine ammonia-lyase (PAL) : Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. handwiki.orgnih.govresearchgate.netipb.pt

4-Coumarate:CoA ligase (4CL) : Converts cinnamic acid to cinnamoyl-CoA. handwiki.org

Cinnamoyl-CoA reductase (CCR) : Reduces cinnamoyl-CoA to cinnamaldehyde (B126680). handwiki.orgwikipedia.orgdntb.gov.ua

Cinnamyl alcohol dehydrogenase (CAD) : Converts cinnamaldehyde to coniferyl alcohol. thegoodscentscompany.comwikipedia.orgnih.govnih.gov

Enzyme assays for these enzymes involve measuring their activity, often by monitoring the conversion of substrates to products using spectrophotometric methods. For example, guaiacol (B22219) peroxidase activity can be measured by monitoring the kinetic evolution of absorbance at 470 nm using guaiacol and hydrogen peroxide as substrates. core.ac.uknih.gov

Molecular Biology Techniques for Gene Expression Analysis

Molecular biology techniques are essential for understanding the genetic regulation of this compound biosynthesis. Gene expression analysis, often through techniques like quantitative PCR or RNA sequencing, allows researchers to identify and quantify the transcripts of genes encoding enzymes involved in the phenylpropanoid pathway and this compound metabolism. For instance, studies have investigated the phylogeny and structure of the cinnamyl alcohol dehydrogenase (CAD) gene family thegoodscentscompany.comuni-freiburg.de and the 4-coumarate:CoA ligase (4CL) network in plants. thegoodscentscompany.com Down-regulation of genes like caffeic acid O-methyltransferase (COMT) can reveal insights into monolignol biosynthesis. thegoodscentscompany.com These techniques provide crucial information on how environmental factors or genetic modifications influence the production of this compound and its downstream products like lignin.

Future Research Directions and Applications

Elucidating Unresolved Aspects of Coniferin (B30667) Metabolism

Despite significant progress, several aspects of this compound metabolism remain to be fully elucidated. This compound is a vital intermediate in the complex process of cell wall lignification, which involves the biosynthesis, transport, and polymerization of lignin (B12514952) precursors. wikipedia.orgherts.ac.uk While the biosynthesis of lignin precursors within the cell and their subsequent polymerization in the cell wall have been extensively studied, the precise mechanisms governing the transport and storage of these precursors, including this compound, are not yet fully understood. herts.ac.uk This unresolved picture presents a critical area for future investigation.

Research indicates that the physiological regulation of seasonal cambial growth, a fundamental process in conifers, is closely linked to this compound and the gene expression underlying coniferyl alcohol glucosyltransferase (CAGT) activity. herts.ac.uk Further exploration into this relationship could reveal novel regulatory mechanisms controlling wood formation. The conversion of this compound to coniferyl alcohol, essential for its incorporation into the lignifying wall, necessitates β-glucosidase activity, an acidic enzyme found in the cambial region that is specific to this compound. uni.lu Understanding the regulation and activity of this enzyme is crucial.

Moreover, studies have shown that the membrane transport of this compound is an active process, energized by ATP hydrolysis. researchgate.net This transport is inhibited by bafilomycin A1, an inhibitor of V-ATPases, but not by vanadate, which typically inhibits ABC transporters and P-type ATPases. researchgate.net The apparent Michaelis constant (Km) for this compound transport has been determined to be in the range of 32-87 µM. researchgate.net The conservation of these transport mechanisms across various seed plants suggests the widespread presence of this compound/H⁺ antiporters in lignifying tissues, indicating a conserved and vital role. researchgate.net Future research should aim to identify and characterize the specific transporters involved, their regulatory networks, and their contribution to the precise spatial and temporal deposition of lignin. Additionally, the suggested role of glucoside conjugation in preventing premature lignification and this compound's potential as a rapidly metabolizable precursor for defense-related phenolics warrants further investigation. herts.ac.uk

Systems Biology and Omics Approaches

The application of systems biology, integrating various 'omics' approaches such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for a holistic understanding of this compound's role within complex biological systems. nih.govnih.govfishersci.ca These high-throughput technologies enable researchers to gain detailed molecular insights into biological processes. nih.govfishersci.ca

Multi-omics strategies are particularly valuable as they allow for the integration of data from different molecular levels, facilitating the identification of cross-layer interactions and emergent properties of biological systems that might be missed by single-omics studies. uni.lu For instance, while transcriptomics might indicate changes in gene expression, multi-omics integration can reveal whether these changes are accompanied by corresponding alterations in protein abundance and metabolite levels, providing a more complete picture of metabolic flux and regulation. uni.lu

The immense datasets generated by 'omics' technologies necessitate advanced computational and bioinformatics tools for analysis and interpretation. nih.govfishersci.cauni.lu Network-based approaches, such as weighted gene co-expression network analysis (WGCNA), can be employed to link transcriptomic and proteomic datasets, uncovering regulatory networks associated with this compound metabolism. uni.lu Furthermore, machine learning techniques, including random forests and neural networks, show promise in predicting phenotypic outcomes based on integrated multi-omics data. uni.lu Applying these comprehensive approaches to this compound research can unravel how genetic variations and environmental stimuli influence its synthesis, transport, and utilization, thereby providing a deeper understanding of plant development and responses to stress.

Bioengineering for Enhanced Biomass Utilization

Bioengineering approaches targeting this compound metabolism hold significant promise for enhancing biomass utilization, particularly in industries reliant on lignocellulosic materials. Lignin, a complex polymer derived from monolignols including coniferyl alcohol, can constitute up to 30% of the total biomass in woody species. researchgate.netlabsolu.ca While essential for plant structural integrity, lignin often presents challenges in the efficient utilization of cellulosic biomass for applications such as biofuel production, biomaterials, and the pulp and paper industry. researchgate.netlabsolu.ca

Naturally occurring or mutagenesis-induced lignin mutants, exemplified by brown midribs in grasses or red-brown wood in trees, have demonstrated that modifications to lignin content and composition can render biomass more amenable to animal digestion, biological conversion, and various agro-industrial processes. researchgate.netlabsolu.ca Bioengineering strategies aim to replicate and improve upon these natural variations by precisely modifying lignin content and/or monomeric composition. labsolu.ca

These strategies can involve tailoring gene expression, exploiting enzyme post-translational modifications, altering enzyme cofactors and co-substrates, or rerouting lignin metabolic precursors. labsolu.ca Genetic engineering techniques to modify lignin biosynthesis have been in development since the mid-1990s. labsolu.ca The advent of genome sequencing and large-scale 'omics' approaches has significantly advanced the understanding of lignin metabolism and its regulation, thereby facilitating more targeted bioengineering efforts. labsolu.ca Successful bioengineering has already led to the development of plant lines with reduced lignin content and enhanced biomass saccharification efficiency, which is crucial for biofuel production. labsolu.ca For example, studies on Linum usitatissimum (flax) have shown that the plant's ability to accumulate biomass can be enhanced, and this compound feeding can boost lignan (B3055560) biosynthesis, highlighting the potential for manipulating these pathways for industrial benefit. americanelements.com The dimerization of this compound is also an integral part of lignan biosynthesis. americanelements.com

Role in Forest Ecosystem Management and Sustainability

This compound's central role as a precursor to lignin is fundamental to tree growth and wood formation, contributing significantly to the strength and durability of perennial plants. wikipedia.orgwikipedia.org Understanding its dynamics within forest ecosystems is therefore critical for effective management and sustainability initiatives.

Sustainable forest management practices aim to ensure the long-term provision of economic, environmental, and social benefits. mpg.de This includes safeguarding air quality, soil health, and water conservation, and contributing to climate change mitigation through judicious forest management. mpg.de Forests provide a multitude of ecosystem services, such as timber production, carbon sequestration, water regulation, and soil conservation. cdutcm.edu.cn

Research into this compound can inform strategies to enhance tree growth, improve wood quality, and bolster stress responses, thereby contributing to more sustainable forestry practices. For instance, a deeper understanding of this compound metabolism could lead to the development of tree varieties with improved disease resistance or enhanced adaptation to environmental changes, such as drought or altered temperatures. Mixed-species forests, which often exhibit higher species diversity, complex structures, increased productivity, and greater ecosystem stability compared to monocultures, represent a key area where understanding this compound's role could optimize multifunctionality under various climatic scenarios and management regimes. cdutcm.edu.cn Forest management practices, including the strategic use of fire, significantly influence forest structure, composition, and function, directly impacting the provision of these vital ecosystem services. Insights from this compound research can thus guide management decisions to foster resilient and productive forest ecosystems.

Q & A

Q. What experimental methods are used to characterize the structural properties of coniferin?

this compound’s structure is analyzed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-resolution techniques like HSQC-NMR. For example, HSQC-NMR can identify glycosidic linkages and aromatic protons, distinguishing natural D-coniferin from synthetic L-coniferin enantiomers . Mass spectrometry, particularly LC-MS, confirms molecular weight (342.34 g/mol) and fragmentation patterns, with HRMS validating the molecular formula (C₁₆H₂₂O₈) . Cryo-TOF-SIMS is employed for spatial distribution analysis in plant tissues, enabling semi-quantitative evaluation of this compound in differentiating xylem .

Q. What is this compound’s role in lignin biosynthesis?

this compound acts as a glucose-conjugated transport form of coniferyl alcohol, a monolignol precursor. It is incorporated into lignin via enzymatic dehydrogenative polymerization. Studies using HRP (horseradish peroxidase) and β-glucosidase show that this compound is directly integrated into lignin polymers or through intermediate transglycosylation products like isothis compound . Its presence in cambial sap and correlation with lignin deposition in xylem sections supports its role as a mobile precursor .

Advanced Research Questions

Q. How does the stereochemistry of this compound’s glucose moiety influence enzymatic hydrolysis and membrane transport?

The D-glucose configuration in natural this compound is critical for substrate specificity. Synthetic L-coniferin (composed of L-glucose) resists hydrolysis by β-glucosidase due to enzyme stereoselectivity, as shown in assays using Almond-derived β-glucosidase . Membrane transport experiments in hybrid poplar xylem reveal that D-coniferin is actively transported, while L-coniferin exhibits negligible permeability, indicating glucose stereochemistry governs transporter recognition .

Q. What methodological approaches resolve contradictions in this compound’s proposed role as a transport form for lignification?

Conflicting data arise from debates about whether free coniferyl alcohol or its glucoside (this compound) is the transported species. To address this, isotopic labeling (e.g., deuterated this compound) and administration experiments track incorporation into lignin. Comparative studies with enantiomers (D- vs. L-coniferin) clarify transport specificity, as L-coniferin’s inability to integrate into lignin (due to enzymatic resistance) confirms D-coniferin’s biological relevance .

Q. How can researchers quantify this compound distribution in plant tissues with high spatial resolution?

Cryo-TOF-SIMS (time-of-flight secondary ion mass spectrometry) on freeze-fixed stem sections enables semi-quantitative mapping of this compound in differentiating xylem. This method detects the m/z 180 ion fragment (characteristic of this compound) and uses region-of-interest (ROI) analysis for relative quantification . Alternatively, LC-MS with UV detection provides absolute quantification, leveraging this compound’s distinct retention time and UV absorption profile .

Q. What experimental designs are optimal for studying this compound’s incorporation into lignin polymers?

In vitro systems using HRP-catalyzed dehydrogenative polymerization simulate lignin formation. Adding β-glucosidase to these systems allows concurrent hydrolysis of this compound to coniferyl alcohol, mimicking in vivo conditions. HSQC-NMR analysis of resulting polymers identifies incorporation pathways, such as direct integration or via quinomethide intermediates . For in planta studies, radiolabeled or deuterated this compound is administered to track lignin deposition through autoradiography or GC-MS .

Data Contradiction Analysis

Q. How to reconcile discrepancies in this compound’s reported membrane transport efficiency across studies?

Variations arise from differences in experimental models (e.g., cell types, membrane isolation protocols). For consistency, use standardized assays with differentiating xylem membranes and controlled pH/osmolarity. Comparative studies with D/L-coniferin enantiomers and inhibitors (e.g., phloridzin for glucose transporters) can isolate transporter-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.